molecular formula C8H12O4 B12603001 Methyl 2-[(acetyloxy)methyl]but-2-enoate CAS No. 918156-05-5

Methyl 2-[(acetyloxy)methyl]but-2-enoate

Cat. No.: B12603001
CAS No.: 918156-05-5
M. Wt: 172.18 g/mol
InChI Key: RJBMWLBQNSGSLQ-UHFFFAOYSA-N
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Description

Methyl 2-[(acetyloxy)methyl]but-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters These compounds are characterized by the presence of a double bond between the α and β carbon atoms, conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(acetyloxy)methyl]but-2-enoate typically involves the esterification of 2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(acetyloxy)methyl]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[(acetyloxy)methyl]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of Methyl 2-[(acetyloxy)methyl]but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugated double bond and ester group make it susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-2-butenoate: Similar structure but lacks the acetyloxy group.

    Ethyl 2-methyl-2-butenoate: An ethyl ester analog with similar reactivity.

    Methyl crotonate: Another α,β-unsaturated ester with a simpler structure.

Uniqueness

Methyl 2-[(acetyloxy)methyl]but-2-enoate is unique due to the presence of the acetyloxy group, which adds additional reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

918156-05-5

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-(acetyloxymethyl)but-2-enoate

InChI

InChI=1S/C8H12O4/c1-4-7(8(10)11-3)5-12-6(2)9/h4H,5H2,1-3H3

InChI Key

RJBMWLBQNSGSLQ-UHFFFAOYSA-N

Canonical SMILES

CC=C(COC(=O)C)C(=O)OC

Origin of Product

United States

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